molecular formula C13H16NO4S- B12361652 Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester

Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester

Cat. No.: B12361652
M. Wt: 282.34 g/mol
InChI Key: FMXNLUVFVPLYPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-c]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. Its structure includes two carboxylic acid ester groups at positions 2 and 6, with a tert-butyl (1,1-dimethylethyl) substituent at the 6-position and partial saturation at the 4,7-positions. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C13H16NO4S-

Molecular Weight

282.34 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)19-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16)/p-1

InChI Key

FMXNLUVFVPLYPC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Metal-Free Synthesis via 1,2,3-Triazole Intermediate

The metal-free synthesis of thieno[2,3-c]pyridine derivatives, as reported by recent studies, employs a three-step sequence involving triazole formation, cyclization, and denitrogenative transformation. Initially, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole is synthesized via a one-pot azide-alkyne cycloaddition. This intermediate undergoes a modified Pomeranz-Fritsch reaction under acidic conditions to form thieno[2,3-c]triazolo[1,5-ɑ]pyridine. The final step involves acid-mediated denitrogenation, yielding 7-substituted thieno[2,3-c]pyridine derivatives, including the target ester.

Critical to this method is the use of trifluoroacetic acid (TFA) for both cyclization and denitrogenation. The tert-butyl ester group is introduced via esterification of the dicarboxylic acid precursor using tert-butanol under Dean-Stark conditions. This approach achieves an overall yield of 58–65% for the final ester product. The absence of transition metals enhances the method’s appeal for pharmaceutical applications, where metal contamination must be minimized.

One-Pot Synthesis from Halopyridinyl Ketones

A one-pot strategy starting from halopyridinyl ketones offers a streamlined route to thieno[2,3-c]pyridine scaffolds. For example, 3-bromopyridin-4-yl ketones react with sodium sulfide to form thiolate intermediates, which subsequently undergo alkylation with bromomethyl esters. Sodium hydride facilitates cyclization, yielding 2,3-disubstituted thieno[2,3-c]pyridines.

Reaction Step Reagents/Conditions Intermediate
Thiolate formation Na₂S, DMF, 80°C, 2h Pyridinyl thiolate
Alkylation BrCH₂COOR, RT, 1h Thioether adduct
Cyclization NaH, THF, reflux, 4h Thieno[2,3-c]pyridine core

This method achieves moderate yields (45–55%) but excels in substrate versatility, accommodating various ester groups at the 6-position. The tert-butyl ester derivative is obtained by employing tert-butyl bromoacetate during the alkylation step.

Palladium-Catalyzed Carbonylation of Dichloropyridines

A patent by US7009058 details a palladium-catalyzed carbonylation method for synthesizing pyridine-2,3-dicarboxylic acid esters. While originally developed for simpler pyridine esters, this approach has been adapted for thieno-fused systems. The protocol involves reacting 2,3-dichlorothieno[2,3-c]pyridine with carbon monoxide (15 bar) and tert-butanol in the presence of palladium(II) chloride and 1,1′-bis(diphenylphosphino)ferrocene.

Key data from a representative experiment:

Parameter Value
Catalyst PdCl₂(PPh₃)₂ / dppf
Temperature 175°C
Pressure 15 bar CO
Reaction Time 4h
Yield 67% (isolated)
Purity (GC) 98.1%

¹H NMR analysis of the product confirms the ester’s structure, with characteristic signals at δ 8.70 (s, 1H, pyridine-H), 4.55 (s, 2H, CH₂O), and 1.42 ppm (t, 3H, CH₃). This method’s scalability is limited by high-pressure requirements but offers excellent regioselectivity.

Acid-Mediated Cyclization and Esterification

A hybrid approach combines cyclization and esterification in a sequential manner. Starting from 2-bromo-4,7-dihydrothieno[2,3-c]pyridine-6-carboxylic acid, tert-butyl ester formation is achieved via acid-catalyzed reaction with tert-butanol. The bromo precursor is synthesized by treating thiophene-2-carbaldehyde with aminoacetaldehyde dimethyl acetal, followed by bromination using N-bromosuccinimide (NBS).

Mechanistic Highlights :

  • Cyclization of the Schiff base intermediate generates the thieno[2,3-c]pyridine core.
  • Bromination at the 2-position occurs selectively under radical conditions.
  • Esterification with tert-butanol proceeds via Fischer esterification, catalyzed by sulfuric acid.

This method yields the target compound in 50–60% overall yield, with the advantage of avoiding transition metals. However, the bromination step requires careful control to prevent over-halogenation.

Comparative Analysis of Preparation Methods

Method Yield (%) Key Advantages Limitations
Metal-Free Triazole 58–65 No metal catalysts; mild conditions Multi-step; moderate yields
One-Pot Halopyridinyl 45–55 Substrate flexibility Sensitive to moisture
Palladium Carbonyl 67 High regioselectivity; purity High-pressure equipment needed
Acid-Mediated Hybrid 50–60 Metal-free; scalable Risk of side halogenation

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-C]pyridine derivatives. For instance, a novel compound based on this structure demonstrated significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound induced apoptosis and decreased the population of cancer stem cells (CSCs), which are crucial for tumor recurrence and metastasis. The MTT assay confirmed its potency at nanomolar concentrations, particularly in triple-negative breast cancer cells .

Case Study:

  • Compound Tested : A derivative of thieno[2,3-C]pyridine
  • Cell Lines : MDA-MB-231 and MCF-7
  • Findings : Induced apoptosis and reduced CSC populations; maximal cytotoxicity observed at concentrations of 25 µM after 72 hours .

Material Science Applications

2. Synthesis of Functional Materials

Thieno[2,3-C]pyridine derivatives are also explored for their role in the synthesis of functional materials. Their unique structural properties allow them to serve as building blocks in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has been shown to enhance electrical conductivity and thermal stability .

Table of Applications

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryAnticancer drug developmentSignificant cytotoxicity in breast cancer cell lines
Material ScienceSynthesis of conductive polymersEnhanced electrical properties and thermal stability

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Thieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid, 2-amino-4,7-dihydro-, 6-(1,1-dimethylethyl) 3-ethyl ester

  • Key Differences: Incorporates an amino group at position 2 and an ethyl ester at position 3.
  • The ethyl ester may reduce steric hindrance relative to the tert-butyl group .

Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester (CAS 1101857-21-9)

  • Key Differences: The thieno ring is fused at [2,3-b] instead of [2,3-c], with saturation at 5,6-positions.
  • Impact : Altered ring fusion affects π-conjugation and electronic properties. The tert-butyl ester at position 7 may confer greater thermal stability than linear esters .

Diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS 864926-52-3)

  • Key Differences : Features a benzothiazole-carboxamido substituent at position 2 and diethyl esters.
  • Predicted pKa (10.24) suggests moderate basicity, influencing pharmacokinetic properties .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa Key Substituents
Target Compound C₁₄H₁₉NO₄S 297.37 N/A N/A 6-tert-butyl, 2,6-diesters
CAS 864926-52-3 C₂₁H₂₁N₃O₅S₂ 459.54 1.431 (predicted) 10.24 Benzothiazole, diethyl esters
CAS 1101857-21-9 C₁₆H₂₂N₂O₄S 338.42 N/A N/A 7-tert-butyl, 2-amino, 3-ethyl

Biological Activity

Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-C]pyridine core structure with the following molecular characteristics:

  • Molecular Formula : C13H17NO4S
  • Molecular Weight : 283.34 g/mol
  • CAS Number : 165947-51-3

The presence of the dimethylethyl group enhances lipophilicity, potentially influencing its bioavailability and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thieno[2,3-C]pyridine structure allows for specific binding to proteins involved in key cellular pathways.

Key Mechanisms:

  • Inhibition of Protein Kinases : Research indicates that compounds in the thieno[2,3-C]pyridine class can inhibit atypical protein kinase C (aPKC) isoforms. This inhibition is crucial in regulating vascular permeability and inflammatory responses .
  • Modulation of NF-κB Activation : The compound has been shown to prevent TNF-α induced NF-κB activation in cellular models, suggesting a role in inflammatory signaling pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thieno[2,3-C]pyridine derivatives. For instance:

  • Compound Efficacy : A derivative demonstrated IC50 values as low as 0.012 μM against specific cancer cell lines by inhibiting aPKCζ activity. This suggests a strong potential for developing targeted cancer therapies .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation:

  • Vascular Permeability : In vivo studies showed that administration of the compound significantly reduced VEGF-induced permeability in rat models, indicating its potential use in treating retinal diseases and other inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 ValueReference
AnticancerInhibition of aPKCζ0.012 μM
Anti-inflammatoryInhibition of NF-κB activationNot specified
Vascular permeabilityReduction in VEGF-induced permeabilitySignificant reduction observed

Notable Research Findings

  • Synthesis and Structure-Activity Relationship (SAR) : A study synthesized various thieno[2,3-C]pyridine derivatives and assessed their potency against aPKC isoforms. The most potent inhibitors showed favorable selectivity profiles and promising pharmacokinetic properties including high oral bioavailability and prolonged half-life in plasma .
  • In Vivo Efficacy : In a rat model for retinal disease, the compound effectively blocked VEGF-induced permeability across retinal vasculature when administered intravitreally, demonstrating its therapeutic potential for ocular diseases associated with inflammation and vascular leakage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.